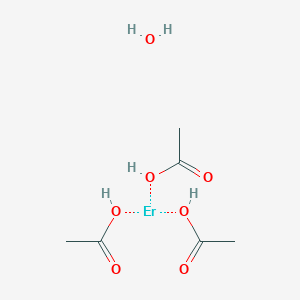

acetic acid;erbium;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate d'erbium ; hydrate, également connu sous le nom d'acétate d'erbium(III) hydraté, est un composé constitué d'acide acétique et d'erbium sous une forme hydratée. La formule chimique de ce composé est Er(CH₃COO)₃·xH₂O. Il se présente sous la forme d'une poudre rose, de cristaux ou de morceaux et est soluble dans l'eau . Ce composé est principalement utilisé dans la synthèse de matériaux optiques et possède diverses applications dans la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'acétate d'erbium(III) hydraté peut être synthétisé en faisant réagir de l'oxyde d'erbium (Er₂O₃) avec de l'acide acétique (CH₃COOH). La réaction implique généralement la dissolution de l'oxyde d'erbium dans de l'acide acétique, suivie de l'évaporation du solvant pour obtenir la forme hydratée de l'acétate d'erbium .

Méthodes de production industrielle

En milieu industriel, l'acétate d'erbium(III) hydraté est produit en dissolvant de l'oxyde d'erbium dans de l'acide acétique sous conditions contrôlées. La solution est ensuite soumise à des processus d'évaporation et de cristallisation pour obtenir la forme hydratée souhaitée. La pureté du produit final peut être ajustée en faisant varier la concentration d'acide acétique et la température pendant la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'erbium(III) hydraté subit plusieurs types de réactions chimiques, notamment :

Décomposition thermique : Lorsqu'il est chauffé, l'acétate d'erbium(III) hydraté se décompose pour former de l'oxyde d'erbium (Er₂O₃) en passant par des étapes intermédiaires impliquant la formation de cétène (CH₂=C=O) et d'autres composés.

Réactifs et conditions courantes

Décomposition thermique : Le chauffage de l'acétate d'erbium(III) hydraté à des températures avoisinant les 90 °C conduit à la formation d'acétate d'erbium anhydre.

Hydrolyse : La présence d'eau à température ambiante facilite l'hydrolyse de l'acétate d'erbium(III) hydraté.

Principaux produits formés

Oxyde d'erbium (Er₂O₃) : Formé par décomposition thermique.

Hydroxyde d'erbium (Er(OH)₃) : Formé par hydrolyse.

Applications De Recherche Scientifique

L'acétate d'erbium(III) hydraté a une large gamme d'applications dans la recherche scientifique, notamment :

Matériaux optiques : Utilisé dans la synthèse de matériaux optiques en raison de ses propriétés luminescentes uniques.

Imagerie biomédicale : Utilisé dans le développement d'agents de contraste pour les techniques d'imagerie biomédicale.

Science des matériaux : Employé dans la préparation de matériaux avancés, tels que les films minces et les nanomatériaux.

Mécanisme d'action

Le mécanisme d'action de l'acétate d'erbium(III) hydraté implique sa capacité à interagir avec diverses cibles moléculaires et voies. Dans les matériaux optiques, les ions erbium (Er³⁺) présentent des propriétés luminescentes uniques, ce qui les rend appropriés pour une utilisation dans les lasers et autres dispositifs photoniques . En catalyse, l'acétate d'erbium(III) hydraté agit comme un acide de Lewis, facilitant diverses réactions chimiques en acceptant des paires d'électrons des réactifs .

Mécanisme D'action

The mechanism of action of erbium(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In optical materials, the erbium ions (Er³⁺) exhibit unique luminescent properties, making them suitable for use in lasers and other photonic devices . In catalysis, erbium(III) acetate hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants .

Comparaison Avec Des Composés Similaires

L'acétate d'erbium(III) hydraté peut être comparé à d'autres composés similaires, tels que :

Acétate d'holmium(III) : Structure et propriétés similaires, mais avec des caractéristiques luminescentes différentes.

Acétate de thulium(III) : Un autre acétate de terre rare avec des propriétés optiques distinctes.

Acétate d'ytterbium(III) : Utilisé dans des applications similaires mais avec des propriétés catalytiques et luminescentes différentes.

L'acétate d'erbium(III) hydraté se distingue par sa combinaison unique de propriétés luminescentes et catalytiques, ce qui le rend très précieux dans diverses applications scientifiques et industrielles.

Propriétés

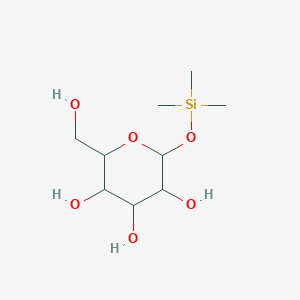

Formule moléculaire |

C6H14ErO7 |

|---|---|

Poids moléculaire |

365.43 g/mol |

Nom IUPAC |

acetic acid;erbium;hydrate |

InChI |

InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Clé InChI |

RZNADUOMWZFAKS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)